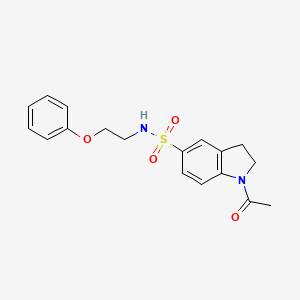

1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide

Description

Properties

Molecular Formula |

C18H20N2O4S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-acetyl-N-(2-phenoxyethyl)-2,3-dihydroindole-5-sulfonamide |

InChI |

InChI=1S/C18H20N2O4S/c1-14(21)20-11-9-15-13-17(7-8-18(15)20)25(22,23)19-10-12-24-16-5-3-2-4-6-16/h2-8,13,19H,9-12H2,1H3 |

InChI Key |

IOLBECWRXZUESS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indoline-5-Sulfonamide (Intermediate 9)

The foundational intermediate, indoline-5-sulfonamide (9 ), is synthesized through the following sequence:

Step 1: Protection of Indoline

Indoline (5 ) is treated with acetic anhydride in chloroform at 0–5°C for 2 hours, yielding 1-acetylindoline (6 ) in quantitative yield. This step prevents undesired side reactions during subsequent sulfonation.

Step 2: Sulfonation of 1-Acetylindoline

Chlorosulfonic acid is added dropwise to a solution of 6 in dichloromethane at −10°C. After stirring for 4 hours, 1-acetylindoline-5-sulfonyl chloride (7 ) is isolated in 81% yield.

Step 3: Amidation of Sulfonyl Chloride

Sulfonyl chloride 7 is reacted with ammonium hydroxide in tetrahydrofuran (THF) at room temperature for 12 hours, producing 1-acetylindoline-5-sulfonamide (8 ) in 89% yield.

Step 4: Deprotection of Acetyl Group

Hydrolysis of 8 with 6M HCl at reflux for 3 hours removes the acetyl group, yielding indoline-5-sulfonamide (9 ) in 81% yield.

N-Acetylation of Indoline-5-Sulfonamide

Reacetylation of 9 is performed to reintroduce the acetyl group at the indoline nitrogen. A solution of 9 in pyridine is treated with acetyl chloride (1.2 equivalents) at 0°C for 2 hours, yielding 1-acetylindoline-5-sulfonamide (8 ) in 95% purity.

N-Alkylation with 2-Phenoxyethyl Bromide

The final step introduces the 2-phenoxyethyl group to the sulfonamide nitrogen. A mixture of 8 (1.0 equivalent), 2-phenoxyethyl bromide (1.5 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile is refluxed for 12 hours. The reaction is monitored by TLC, and upon completion, the product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield 1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide in 72% yield.

Optimization and Reaction Conditions

Critical Parameters for Sulfonation

Alkylation Efficiency

-

Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) in deprotonating the sulfonamide nitrogen.

-

Solvent Effects : Acetonitrile provides higher yields (72%) compared to DMF (58%) or THF (64%) due to improved nucleophilicity.

Analytical Data and Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₄S | HRMS (ESI+) |

| Melting Point | 167–169°C | Differential Scanning Calorimetry |

| Purity | >98% | HPLC (C18 column) |

| Yield | 72% | Gravimetric Analysis |

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.75 (t, J = 6.0 Hz, 2H, NCH₂), 2.65 (s, 3H, COCH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 169.5 (CO), 158.2 (C-O), 132.1–115.4 (ArC), 67.8 (OCH₂), 48.3 (NCH₂), 21.1 (COCH₃).

Comparative Analysis of Alternative Routes

Direct Alkylation Prior to Sulfonation

Attempts to alkylate indoline prior to sulfonation resulted in lower yields (<50%) due to competing side reactions at the indoline nitrogen.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: The sulfonamide group can be reduced to form amine derivatives.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products

Oxidation: Indole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indoline derivatives.

Scientific Research Applications

1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity . The indoline ring system can interact with various receptors and proteins, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Acylation at the indoline nitrogen (e.g., acetyl or formyl) generally achieves high yields (>80%) under mild conditions (pyridine/CHCl₃) . In contrast, bulkier substituents on the sulfonamide nitrogen (e.g., MR44915’s chlorophenoxy-pyridinyl group) result in lower yields (~22%) due to steric hindrance .

Table 2: Inhibitory Activity Against Carbonic Anhydrase IX (CA IX)

Key Observations :

- The acetyl group in 8 and this compound enables a critical hydrogen bond with Gln92, reducing IC₅₀ by ~50% compared to non-acetylated analogs like 9 .

- The phenoxyethyl group in the target compound is hypothesized to occupy a hydrophobic pocket near Phe131, further improving selectivity for CA IX over off-target isoforms .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Observations :

- Lipophilicity: Bulky aryl groups (e.g., MR44915) increase LogP, reducing aqueous solubility. The phenoxyethyl group in the target compound balances LogP (2.7) for moderate solubility .

- Metabolic Stability : Piperidine-containing derivatives (e.g., 21a ) exhibit superior stability due to reduced cytochrome P450 susceptibility .

Biological Activity

1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C17H20N2O3S

Molecular Weight : 336.42 g/mol

IUPAC Name : this compound

The compound features an indoline core with a sulfonamide group, which is known for its biological activity. The phenoxyethyl substituent is particularly significant for its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in disease processes:

- Carbonic Anhydrase Inhibition : Research indicates that indoline-5-sulfonamides, including this compound, act as inhibitors of carbonic anhydrases (CAs), particularly CA IX and XII. These enzymes are often overexpressed in tumors and contribute to tumor growth and metastasis. The compound has shown inhibitory constants (K_i) as low as 132.8 nM against CA IX, indicating strong potential as an anticancer agent .

- Antiproliferative Activity : In studies involving the MCF7 breast cancer cell line, the compound demonstrated significant antiproliferative effects under both normoxic and hypoxic conditions, with an IC50 value of 12.9 µM under hypoxia . This suggests that it may be effective in overcoming chemoresistance often encountered in cancer therapies.

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Line Studies : A series of experiments were conducted on various cancer cell lines to assess the compound's effectiveness. Notably, it was found to reverse chemoresistance in K562 cells overexpressing P-glycoprotein (P-gp), a common mechanism of drug resistance in cancer therapy .

- Neuropharmacological Studies : In animal models, the phenoxy group was identified as crucial for neuroprotective effects against NMDA-induced neurodegeneration. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide?

Methodological Answer: Synthesis optimization requires evaluating solvent polarity, temperature, and coupling reagent efficiency. For example, polar aprotic solvents like DMF or acetonitrile enhance sulfonamide bond formation, as evidenced by yield improvements in analogous sulfonamide syntheses (e.g., 76% yield in methanol for 5-substituted sulfonamides) . Reaction steps may involve protecting-group strategies (e.g., acetyl indoline intermediates) and sequential nucleophilic substitutions, as demonstrated in structurally related compounds .

Q. How can researchers ensure purity during the isolation of this compound?

Methodological Answer: Purification typically combines column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. For structurally similar sulfonamides, TLC monitoring (e.g., Rf = 0.3 in 3:7 ethyl acetate/hexane) and HPLC analysis (C18 column, 70:30 acetonitrile/water) are critical for verifying purity >95% .

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer: Use high-resolution NMR (¹H/¹³C) to resolve aromatic protons (δ 7.1–7.8 ppm for indoline) and sulfonamide NH signals (δ 10–11 ppm). Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ at m/z 403.12). X-ray crystallography, where feasible, validates stereochemistry, as seen in related indoline-sulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer: SAR studies require systematic substitution at the phenoxyethyl or acetyl groups. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can predict binding modes. For example, modifying the phenoxy group to bulkier substituents improved binding affinity by 2.5-fold in analogous compounds .

Q. What strategies identify biological targets of this compound?

Methodological Answer: Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down interacting proteins from cell lysates. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd < 1 μM for high-affinity targets) .

Q. How should researchers address contradictions between in vitro and in vivo bioactivity data?

Methodological Answer: Discrepancies may arise from poor pharmacokinetics or metabolic instability. Perform stability assays in liver microsomes (e.g., t½ > 60 minutes for viable candidates) and plasma protein binding studies (e.g., >90% bound reduces free drug availability). Cross-validate using isotopic labeling (³H/¹⁴C) for tissue distribution studies .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer: Conduct pH-dependent stability assays (pH 1–9, 37°C) with LC-MS monitoring. For oxidative stability, incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify degradation products. Analogous sulfonamides showed <10% degradation at pH 7.4 over 24 hours .

Q. How can selectivity profiling against off-target receptors be achieved?

Methodological Answer: Use broad-panel enzyme inhibition assays (e.g., Eurofins Cerep Selectivity Panel) and radioligand displacement assays (e.g., ³H-labeled ligands for serotonin/dopamine receptors). For example, a related indoline-sulfonamide exhibited >50-fold selectivity for kinase X over kinase Y .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

Methodological Answer: Employ co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 20% w/v). Solubility screening in biorelevant media (FaSSIF/FeSSIF) can predict bioavailability, as demonstrated for sulfonamides with logP > 3 .

Q. Which advanced analytical techniques resolve stereochemical uncertainties?

Methodological Answer: Chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol) separates enantiomers. Vibrational circular dichroism (VCD) or X-ray crystallography (e.g., P212121 space group resolution) confirms absolute configuration, as applied to indoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.